3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Secure 3-Chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide to fill the 'Goldilocks' chemical space in your MCHR1 antagonist screening library. With a ClogP of ~4.2, it bridges the permeability gap between the 4-fluoro (ClogP ~3.1) and 3,4-dimethyl (ClogP ~4.6) analogs, making it essential for calibrating CNS MPO scores and benchmarking hERG safety liabilities.

Molecular Formula C22H26ClN3O
Molecular Weight 383.92
CAS No. 922114-59-8
Cat. No. B2449096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS922114-59-8
Molecular FormulaC22H26ClN3O
Molecular Weight383.92
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCCC4
InChIInChI=1S/C22H26ClN3O/c1-25-12-9-17-13-16(7-8-20(17)25)21(26-10-2-3-11-26)15-24-22(27)18-5-4-6-19(23)14-18/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,24,27)
InChIKeyXXUWZXZSPUJVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: A Structurally Distinct Benzamide Chemical Probe


3-Chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922114-59-8) is a synthetic benzamide derivative characterized by a 3-chlorophenyl substituent on the amide nitrogen. The compound integrates a saturated indoline moiety with an N-methyl group, a pyrrolidine ring, and an ethyl linker connecting the benzamide core. This architecture is a variant within the broader N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide chemotype, where substitution patterns on the benzamide ring are systematically varied to modulate physicochemical and pharmacological properties .

The Risk of Interchanging 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide: Substituent-Dependent Selectivity and Potency Cliffs


In-class analogs sharing the N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide scaffold are not functionally interchangeable due to established 'activity cliffs' dictated by benzamide ring substitution. Literature on related pyrrolidine-based benzamides targeting melanin-concentrating hormone receptor 1 (MCHR1) demonstrates that even subtle changes in the aryl substituent pattern can shift potency from moderate to single-digit nanomolar while simultaneously modulating off-target liabilities such as hERG channel inhibition . The 3-chloro substitution imparts a unique combination of electron-withdrawing character, lipophilicity (ClogP), and steric profile, which differentiates it from the 4-fluoro analog (CAS 922033-64-5), 3,4-dimethyl analog (CAS 922033-36-1), and the unsubstituted parent benzamide. Generic substitution without empirical validation risks loss of target engagement, altered selectivity, or unpredictable ADMET properties.

Quantitative Differentiation Evidence for 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Electronic Modulation via meta-Chloro Substituent vs. Unsubstituted Parent Benzamide

The target compound introduces a meta-chloro substituent (Hammett σm = +0.37) on the benzamide ring. In contrast, the unsubstituted parent (N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, CAS 922032-91-5 precursor) lacks this electron-withdrawing group . The electronegativity of chlorine alters the electron density of the amide carbonyl, influencing hydrogen-bonding interactions with biological targets. This property cannot be replicated by analogs with electron-donating groups (e.g., 3,4-dimethyl analog, CAS 922033-36-1) .

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Calculated Lipophilicity (ClogP) Differentiation from 4-Fluoro and 3,4-Dimethyl Analogs

The 3-chloro substitution yields a distinct lipophilicity profile compared to halogenated and alkyl-substituted analogs. Using standard computational predictions, 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibits a ClogP of approximately 4.2, whereas the 4-fluoro analog (CAS 922033-64-5) is predicted at ClogP ~3.1 and the 3,4-dimethyl analog (CAS 922033-36-1) at ClogP ~4.6 . This positions the 3-chloro compound in a distinct lipophilicity window that balances membrane permeability with metabolic stability.

ADMET Drug Design Physicochemical Properties

Steric and Conformational Effects of the Pyrrolidine Ring vs. Piperidine and Morpholine Bioisosteres

The target compound contains a pyrrolidine ring (5-membered) connected via an ethylene linker to the indoline moiety. Analogs such as N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922033-63-3) utilize a piperidine ring (6-membered), and others incorporate a morpholine ring . The pyrrolidine ring imparts a restricted rotational profile and a specific nitrogen pKa (~10.5 vs. ~10.0 for piperidine), influencing both the basicity at physiological pH and the spatial orientation of the benzamide pharmacophore.

Conformational Analysis Bioisosterism Receptor Fit

Inferred hERG Liability Profile Based on Class-Level SAR Trends

A known liability of pyrrolidine-containing benzamide MCHR1 antagonists is hERG channel inhibition. Published SAR studies on this chemotype indicate that increasing polarity and incorporating specific aryl substituents can dramatically reduce hERG inhibition . The meta-chloro substituent, being electron-withdrawing, may lower the compound's pKa and influence the cation-π interactions that drive hERG binding, distinguishing it from electron-rich analogs such as 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide .

Cardiotoxicity hERG Safety Pharmacology

Potential Catechol-O-Methyltransferase (COMT) Inhibitory Activity Based on Patent Family Analysis

A patent family covering COMT inhibitors (including RU-2642779-C2 and related filings) broadly claims compounds containing the 1-methylindolin-5-yl substructure with varying amide substituents . While the specific 3-chloro-N-benzamide is not explicitly exemplified in the available patent abstracts, the structural similarity to the patented Markush formula suggests that the 3-chloro substituent may confer differential COMT inhibitory potency compared to unsubstituted or alkyl-substituted analogs. This creates a distinct intellectual property and pharmacological differentiation vector.

COMT Inhibition Parkinson's Disease Neuropharmacology

Optimal Application Scenarios for 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide in Scientific Research


Targeted MCHR1 Antagonist Screening Libraries with Reduced hERG Liability

This compound is an ideal candidate for inclusion in focused MCHR1 antagonist screening decks. Given the established SAR showing that aryl substitution on the benzamide core of related pyrrolidine scaffolds modulates both MCHR1 potency and hERG inhibition , the 3-chloro analog fills a specific chemical space niche—moderate lipophilicity (ClogP ~4.2) combined with electron-withdrawing character—that is underrepresented in commercially available compound collections. Researchers can benchmark this compound's selectivity profile against the unsubstituted parent benzamide and the 4-fluoro analog to delineate the contribution of halogen position to target engagement and cardiac safety.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted ClogP of ~4.2 and a pyrrolidine pKa ~10.5, this compound serves as a reference probe for calibrating CNS MPO (Multiparameter Optimization) scores within benzamide-based lead series. It occupies a more favorable lipophilicity range than the 3,4-dimethyl analog (ClogP ~4.6) and a higher permeability window than the 4-fluoro analog (ClogP ~3.1), making it a 'Goldilocks' control compound for assessing the impact of halogen substitution on passive permeability, P-glycoprotein efflux ratio, and brain-to-plasma ratio in rodent models .

COMT Inhibitor Lead Generation and Patent Landscape Navigation

Patent filings from Novipharma SA and others (RU-2642779-C2, JP2013151522) claim broad structural space encompassing the 1-methylindolin-5-yl moiety for COMT inhibition . The 3-chloro benzamide variant remains an unexplored embodiment within this patent landscape. Medicinal chemistry teams can use this compound as a novel starting point for designing peripherally selective or brain-penetrant COMT inhibitors with a distinct IP position from the nitrocatechol class (entacapone, tolcapone), potentially circumventing the hepatotoxicity issues associated with tolcapone while maintaining target engagement.

Conformational Restriction Studies Using the Pyrrolidine Scaffold

The pyrrolidine ring in this compound imposes conformational constraints that affect the spatial orientation of the benzamide pharmacophore. This differentiates it from analogs with the more flexible piperidine or morpholine rings . Structural biology groups can leverage this compound in co-crystallization or NMR-based binding studies with target proteins (e.g., GPCRs, kinases) to map the conformational preferences of the 5-membered vs. 6-membered cyclic amine in the ligand binding pocket, providing insights that guide the design of more selective and rigidified drug candidates.

Quote Request

Request a Quote for 3-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.